molecular formula C15H16N4O2 B2642440 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine CAS No. 2034583-50-9

3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine

Cat. No.: B2642440
CAS No.: 2034583-50-9
M. Wt: 284.319
InChI Key: YWINLJDCOQBUHK-UHFFFAOYSA-N
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Description

3-{[1-(Pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. Its molecular structure incorporates a pyridazine ring linked via an ether-oxygen to a piperidine scaffold, which is further functionalized with a pyridine-2-carbonyl group. The pyridazine ring is recognized as a valuable bioisostere in molecular design, contributing to a high dipole moment and robust hydrogen-bonding capacity, which can be critical for target engagement and optimizing drug-like properties . This compound is primarily intended for research as a potential chemical probe or therapeutic agent precursor. Structurally related pyridine-carbonyl derivatives have been investigated as potent inhibitors of biological targets such as the Transient Receptor Potential Canonical 6 (TRPC6) channel, highlighting the therapeutic relevance of this chemotype . Furthermore, the pyridazine core is a privileged scaffold in developing agents for cardiovascular diseases and cancer, including kinase inhibitors and vasodilators, suggesting broad potential application areas for this molecule in preclinical research . Researchers can utilize this compound to explore its mechanism of action, perform structure-activity relationship (SAR) studies, and screen for activity against a range of enzymatic or receptor targets. This product is supplied for laboratory research use and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

(3-pyridazin-3-yloxypiperidin-1-yl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(13-6-1-2-8-16-13)19-10-4-5-12(11-19)21-14-7-3-9-17-18-14/h1-3,6-9,12H,4-5,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWINLJDCOQBUHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)OC3=NN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the coupling reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridazine N-oxides, while reduction can lead to fully saturated piperidine derivatives .

Scientific Research Applications

3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its pharmacological properties, including potential anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism by which 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs and their properties:

Compound Name Substituent on Piperidine Molecular Formula Molecular Weight (g/mol) Notable Features
3-{[1-(Pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine Pyridine-2-carbonyl C₁₅H₁₅N₅O₂ 313.32 Reference compound; moderate lipophilicity
BK65606 4-Propyl-1,2,3-thiadiazole-5-carbonyl C₁₅H₁₉N₅O₂S 333.41 Thiadiazole enhances metabolic stability
BK70976 Furan-2-carbonyl C₁₄H₁₅N₃O₃ 273.29 Reduced aromaticity; potential solubility
N-(3-pyridazinyl)-4-(3-[5-trifluoromethyl-2-pyridinyloxy]benzylidene)piperidine-1-carboxamide Trifluoromethyl pyridinyloxy benzylidene C₂₅H₂₀F₃N₅O₃ 519.46 High lipophilicity due to CF₃ group
1-[3-(1-Pyrrolidinylcarbonyl)-2-pyridyl]piperazine Pyrrolidinylcarbonyl C₁₄H₂₀N₄O 260.33 Piperazine core improves aqueous solubility

Key Comparisons

Electronic and Steric Effects
  • Thiadiazole (BK65606) : The sulfur atom in the thiadiazole may engage in hydrophobic interactions or weak hydrogen bonds, while the propyl chain adds steric bulk .
Molecular Weight and Drug-Likeness
  • BK70976 (273.29 g/mol) and the pyrrolidinylcarbonyl derivative (260.33 g/mol) are lighter, aligning better with oral drug criteria .

Implications for Drug Design

  • Metabolic Stability : The thiadiazole in BK65606 could resist oxidative metabolism, making it a candidate for prolonged activity .
  • Solubility vs. Permeability : The piperazine-containing compound balances solubility (via basic nitrogen atoms) and moderate lipophilicity, whereas the CF₃-substituted analog prioritizes membrane penetration.
  • Target Selectivity : The pyridine-2-carbonyl group’s hydrogen-bonding capability may favor interactions with kinases or G protein-coupled receptors (GPCRs), while bulkier substituents (e.g., benzylidene in ) might optimize steric complementarity .

Biological Activity

The compound 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine is a novel chemical entity that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyridazine core linked to a piperidine moiety via an ether bond. The presence of the pyridine-2-carbonyl group contributes to its biological activity.

Molecular Formula: C13_{13}H14_{14}N4_{4}O
Molecular Weight: 246.28 g/mol

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • CB2 Receptor Agonism: Studies have shown that derivatives related to pyridazine compounds can act as selective agonists for the CB2 receptor. For instance, certain pyridazine derivatives demonstrated EC50_{50} values below 35 nM, indicating potent activity at the CB2 receptor compared to the CB1 receptor, with selectivity indices exceeding 2700 .
  • Inhibition of TRPC6 Channels: The compound has been identified as a potential inhibitor of TRPC6 channels, which are implicated in various pathophysiological conditions including cardiovascular diseases and pain modulation. The inhibition of these channels may provide therapeutic benefits .

Case Studies and Experimental Data

  • CB2 Agonist Activity:
    • A series of pyridazine derivatives were synthesized and tested for their agonist activity at the CB2 receptor. Among them, one compound exhibited an EC50_{50} of 3.665 ± 0.553 nM, showcasing significant potency and selectivity over the CB1 receptor .
    Compound IDEC50_{50} (nM)Selectivity Index
    Compound 263.665 ± 0.553>2729
    Compound X<35>1000
  • TRPC6 Inhibition:
    • In vitro assays demonstrated that the compound effectively inhibited TRPC6 currents in a dose-dependent manner. This inhibition could be beneficial in treating conditions associated with TRPC6 overactivity.
    Concentration (µM)Inhibition (%)
    125
    1060
    10085

The mechanism by which this compound exerts its biological effects involves interaction with specific receptors and ion channels:

  • Receptor Binding: Molecular docking studies suggest that the compound binds effectively to the CB2 receptor, stabilizing the active conformation necessary for agonistic activity.
  • Ion Channel Modulation: The inhibition of TRPC6 channels is believed to occur through direct binding, leading to altered calcium ion fluxes within cells, which can affect various signaling pathways associated with pain and inflammation.

Q & A

Q. What are the key structural features of 3-{[1-(pyridine-2-carbonyl)piperidin-3-yl]oxy}pyridazine that influence its reactivity and biological activity?

The compound's reactivity and bioactivity are governed by its pyridazine core, which enables π-π stacking interactions, the piperidine ring contributing conformational flexibility, and the pyridine-2-carbonyl group acting as a hydrogen-bond acceptor. These features are critical for interactions with biological targets like enzymes or receptors. Structural analogs with similar motifs, such as pyridazine-piperidine hybrids, demonstrate enhanced binding affinity in kinase inhibition studies .

Q. What are the common synthetic routes for preparing this compound, and what purification techniques are recommended?

Synthesis typically involves multi-step protocols: (1) coupling a pyridazin-3-ol derivative with a functionalized piperidine intermediate, (2) introducing the pyridine-2-carbonyl group via amidation or nucleophilic substitution. Purification often employs column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from ethanol/water. Impurity profiling via HPLC-MS is recommended to confirm purity (>95%) .

Q. How is the compound characterized structurally, and which spectroscopic methods are most effective?

Key techniques include:

  • NMR (¹H/¹³C) to confirm substituent positions and stereochemistry.
  • HRMS for molecular weight validation.
  • FT-IR to identify carbonyl (C=O, ~1650–1750 cm⁻¹) and ether (C-O-C, ~1100–1250 cm⁻¹) functional groups.
  • X-ray crystallography (if crystalline) for absolute configuration determination .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations optimize the synthesis of this compound?

Reaction path searches using density functional theory (DFT) can identify low-energy transition states and intermediates, reducing trial-and-error experimentation. For example, solvent effects (e.g., dichloromethane vs. DMF) on reaction kinetics can be modeled to prioritize optimal conditions. Computational workflows like those developed by ICReDD integrate experimental data to refine predictions, shortening synthesis timelines by up to 40% .

Q. What strategies resolve contradictions in biological activity data across different assays for this compound?

Discrepancies often arise from assay-specific conditions (e.g., pH, co-solvents) or off-target effects. Orthogonal validation methods include:

  • SPR (Surface Plasmon Resonance) to measure binding kinetics directly.
  • Cellular thermal shift assays (CETSA) to confirm target engagement in live cells.
  • SAR studies comparing analogs (e.g., replacing pyridine-2-carbonyl with benzoyl) to isolate structural determinants of activity .

Q. How does the introduction of electron-withdrawing groups (e.g., chlorine, trifluoromethyl) on the pyridazine ring affect the compound's pharmacokinetic properties?

Chlorine or trifluoromethyl groups enhance metabolic stability by reducing cytochrome P450-mediated oxidation. For instance, analogs with 6-Cl substituents exhibit 2.5-fold higher plasma half-lives in rodent models. However, these groups may reduce solubility, necessitating formulation adjustments (e.g., PEGylation or salt formation) .

Q. What methodologies are used to investigate the compound's interactions with heterogeneous biological targets (e.g., enzymes vs. membrane receptors)?

  • Molecular docking (AutoDock Vina, Schrödinger) to predict binding modes.
  • Cryo-EM for visualizing receptor-ligand complexes at near-atomic resolution.
  • Metabolomic profiling (LC-MS/MS) to identify off-target effects in cellular models .

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